Methyl 2-amino-5-bromo-6-chloronicotinate

Description

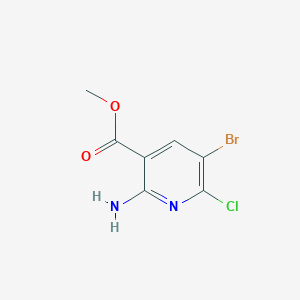

Methyl 2-amino-5-bromo-6-chloronicotinate (CAS 2090235-00-8) is a substituted nicotinic acid derivative with the molecular formula C₇H₆BrClN₂O₂ and a molecular weight of 265.49 g/mol . The compound features a pyridine ring substituted at positions 2 (amino group), 5 (bromine), and 6 (chlorine), with a methyl ester at the carboxyl position.

Properties

Molecular Formula |

C7H6BrClN2O2 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

methyl 2-amino-5-bromo-6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(8)5(9)11-6(3)10/h2H,1H3,(H2,10,11) |

InChI Key |

DEJZNIUCSASHEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-6-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterificationThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 6 participate in nucleophilic substitution (SNAr), with bromine showing higher reactivity due to its lower bond dissociation energy compared to chlorine.

Example : Reaction with morpholine under Pd catalysis yields a 5-morpholino derivative (85% yield) .

Cross-Coupling Reactions

The bromine atom is highly amenable to transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The bromine can be replaced with amines via Pd/Xantphos catalysis, yielding bis-aminated derivatives (e.g., with piperazine, 78% yield) .

Transformations Involving the Amino Group

The 2-amino group participates in condensation, acylation, and diazotization:

Oxidation

The methyl ester or amino group can be oxidized:

-

Ester → Carboxylic Acid : KMnO₄, H₂O/acetone, 60°C → 2-amino-5-bromo-6-chloronicotinic acid (92% yield) .

-

Amino → Nitro : mCPBA, CH₂Cl₂, 0°C → Methyl 2-nitro-5-bromo-6-chloronicotinate (limited yield due to competing halogen oxidation).

Reduction

Side Reactions and Stability

Scientific Research Applications

Methyl 2-amino-5-bromo-6-chloronicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Similarities

The compound belongs to a family of halogenated nicotinic acid esters. Below is a comparative analysis of its closest structural analogs based on substituent positions, ester groups, and similarity scores (where available):

Table 1: Structural and Functional Comparison of Analogs

Notes:

Unique Reactivity :

- In dibrominated analogs (e.g., 5,6-dibromonicotinic acid), chloride ions may displace bromine under certain conditions, a phenomenon observed during acid chloride formation .

- The amino group at position 2 could increase susceptibility to electrophilic substitution or oxidation compared to non-amino analogs.

Physicochemical and Functional Properties

- Solubility : Methyl esters generally exhibit higher lipophilicity than free acids but lower than ethyl esters (e.g., ethyl 5-bromo-6-chloronicotinate) .

- Stability: Halogenated nicotinates are typically stable under ambient conditions, but the amino group may introduce sensitivity to light or moisture.

Biological Activity

Methyl 2-amino-5-bromo-6-chloronicotinate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Information:

| Property | Value |

|---|---|

| CAS Number | 78686-77-8 |

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.476 g/mol |

| IUPAC Name | Methyl 5-bromo-6-chloropyridine-3-carboxylate |

| SMILES | COC(=O)C1=CC(=C(N=C1)Cl)Br |

Pharmacological Effects

- Antimicrobial Activity:

- Inhibition of Enzymatic Activity:

- BBB Permeability:

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The presence of both bromine and chlorine atoms enhances its lipophilicity, aiding in membrane permeability and receptor binding.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Efficacy:

-

CYP450 Inhibition Study:

- Another study evaluated the compound's role as a CYP1A2 inhibitor using human liver microsomes. The findings suggested that this compound significantly inhibited CYP1A2 activity with an IC50 value of approximately 50 µM, highlighting its potential interactions with other drugs metabolized by this enzyme .

Q & A

How can I optimize the synthesis of Methyl 2-amino-5-bromo-6-chloronicotinate to minimize byproducts?

Level: Basic

Methodological Answer:

Synthetic optimization should focus on controlling halogenation and esterification steps. For bromination and chlorination, use regioselective catalysts (e.g., NBS for bromine positioning) and monitor reaction conditions (temperature, solvent polarity) to avoid over-halogenation. Esterification via Steglich or Mitsunobu reactions can improve yield compared to acid-catalyzed methods. Employ HPLC (C18 column, acetonitrile/water gradient) to track intermediates and quantify byproducts .

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR : Use H and C NMR in DMSO-d₆ to resolve amine protons and halogen-induced shifts. N NMR can confirm the amino group’s electronic environment.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and halogen isotopic patterns (e.g., Br/Br doublet).

- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine N-H bends (~1600 cm⁻¹). Cross-validate with X-ray crystallography (SHELXL refinement) for structural confirmation .

How do I resolve contradictions between theoretical and experimental data in the crystal structure of this compound?

Level: Advanced

Methodological Answer:

Discrepancies between DFT-calculated geometries and X-ray data often arise from crystal packing effects or solvent interactions. Use OLEX2 for structure solution and SHELXL for refinement, adjusting parameters like thermal displacement and hydrogen bonding constraints. Compare Hirshfeld surfaces to identify intermolecular forces influencing the experimental structure. If torsional angles deviate, re-examine solvent inclusion during crystallization .

What strategies improve regioselectivity in the bromination of the pyridine ring during synthesis?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction medium. The amino group at position 2 directs electrophilic substitution to position 5 (meta to NH₂). Use Lewis acids (e.g., FeCl₃) in anhydrous DCM to stabilize the transition state. Kinetic vs. thermodynamic control can be assessed by varying temperature: lower temps favor kinetic (5-bromo) products, while higher temps may lead to 6-bromo isomers. Monitor with TLC (silica gel, ethyl acetate/hexane) .

How can I validate the purity of this compound for biological assays?

Level: Basic

Methodological Answer:

Combine orthogonal methods:

- HPLC : Use a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm.

- Elemental Analysis : Confirm Br/Cl content via ICP-MS or combustion analysis.

- Melting Point : Compare to literature values (if available) or derivatives (e.g., hydrochloride salt).

- TGA/DSC : Assess thermal stability and detect solvates/hydrates that may affect purity .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

DFT calculations (e.g., Gaussian09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. The bromine at position 5 is more reactive than chlorine at 6 due to lower C-Br bond dissociation energy. Solvent effects (PCM model) and steric maps (using PyMol) can further refine predictions. Validate with experimental Pd-catalyzed coupling yields .

How do I address solubility challenges in crystallizing this compound?

Level: Advanced

Methodological Answer:

Screen solvents with varying polarity (DMF, THF, ethyl acetate) and employ anti-solvent vapor diffusion. If crystallization fails, derivatize the amino group (e.g., acetylation) to alter solubility. Use SHELXE for phase determination in poorly diffracting crystals. For microcrystalline powders, pair X-ray data with solid-state NMR to infer structure .

What analytical approaches distinguish between positional isomers (e.g., 5-bromo vs. 6-bromo derivatives)?

Level: Advanced

Methodological Answer:

- NOESY NMR : Identify spatial proximity between bromine and adjacent protons.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate Br (3d₅/₂ ~70 eV) and Cl (2p₃/₂ ~200 eV) binding energies.

- IR Crystallography : Compare halogen vibrational modes in single crystals vs. amorphous samples .

How can I mitigate degradation during long-term storage of this compound?

Level: Basic

Methodological Answer:

Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT for radical inhibition) if the compound is prone to oxidation. Periodically assess stability via LC-MS and compare degradation pathways (hydrolysis vs. dehalogenation) .

What strategies reconcile conflicting NMR and X-ray data on tautomeric forms?

Level: Advanced

Methodological Answer:

If NMR suggests a tautomeric shift (e.g., enamine vs. imine forms) while X-ray shows a fixed structure, perform variable-temperature NMR to probe dynamic equilibrium. Use QM/MM simulations (e.g., CP2K) to model tautomeric energy barriers. For X-ray, refine disorder models in SHELXL and validate against Hirshfeld fingerprint plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.